![molecular formula C15H11Cl2N3 B2791270 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-83-9](/img/structure/B2791270.png)
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
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Overview
Description
“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a quinazoline derivative. It has a molecular formula of C15H11Cl2N3 and a molecular weight of 304.17 .
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives can be categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The InChI code for “7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) .
Chemical Reactions Analysis
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . The chemical modification of quinazoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Physical And Chemical Properties Analysis
“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a solid compound . It has a molecular weight of 304.17 .
Scientific Research Applications
Antifungal Activity
Quinazoline derivatives have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Activity
Quinazoline compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antidiabetic Activity
Some quinazoline derivatives have shown potential as antidiabetic agents . This could lead to the development of new treatments for diabetes.
Anticancer Activity
Quinazoline derivatives have been found to exhibit anticancer properties . For example, the synthesized compound N-(4-fluorophenyl)quinazolin-4-amine was found to show high anti-inflammatory activity, which is often associated with potential anticancer properties .
Anti-inflammatory Activity
Quinazoline derivatives, including 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine, have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antibacterial Activity
Quinazoline derivatives have been reported to show significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antioxidant Activity
Quinazoline compounds have also been found to exhibit antioxidant properties . This suggests that they could be used in the treatment of diseases caused by oxidative stress.
Other Activities
In addition to the above, quinazoline derivatives have been found to exhibit a range of other biological activities, including analgesic, antipsychotic, antimalarial, and anti-Parkinsonism activities . This suggests a wide range of potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Quinazoline derivatives have been reported to exhibit a wide range of biopharmaceutical activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of physiological and pharmacological pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities .
Safety and Hazards
properties
IUPAC Name |
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-6-5-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWKCGVGNJCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
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